

An In-depth Technical Guide to the Physicochemical Properties of Spironolactone

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Compound of Interest

Compound Name: *Spiramilactone B*

Cat. No.: *B15594300*

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A Note on Nomenclature: The query specified "**Spiramilactone B**." Extensive database searches suggest this may be a typographical error, as the predominant compound with a similar name and established pharmaceutical use is Spironolactone. This guide will focus on the physicochemical properties of Spironolactone. It is plausible that "**Spiramilactone B**" could refer to a specific isomer or a related but less common compound such as 7β -Spironolactone. Researchers are advised to consider this ambiguity in their work.

This technical guide provides a comprehensive overview of the core physicochemical properties of Spironolactone, designed for researchers, scientists, and professionals in drug development. The following sections detail quantitative data, experimental methodologies, and a visualization of an experimental workflow.

Core Physicochemical Data

The fundamental physicochemical properties of Spironolactone are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	S- [(7R,8R,9S,10R,13S,14S,17R) -10,13-dimethyl-3,5'- dioxospiro[2,6,7,8,9,11,12,14,1 5,16-decahydro-1H- cyclopenta[a]phenanthrene- 17,2'-oxolane]-7-yl] ethanethioate	[1]
Chemical Formula	C ₂₄ H ₃₂ O ₄ S	[2][3]
Molecular Weight	416.57 g/mol	[2][3]
Melting Point	207.0 °C - 209.2 °C (for form II)	[4]
pKa	-4.9 (strongest basic), 17.89 (strongest acidic)	[5]
LogP (Octanol-Water Partition Coefficient)	2.78 - 3.24	[6][7]
Aqueous Solubility	Practically insoluble (approximately 23.54 ± 1.75 µg/mL in water)	[6][8]
Solubility in Organic Solvents	Very soluble in chloroform and benzene; soluble in alcohol and ethyl acetate; slightly soluble in methanol.	[6]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of Spironolactone are outlined below.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Spironolactone can be determined using the conventional shake-flask method.

- **Preparation:** An excess amount of Spironolactone is added to a known volume of the desired solvent (e.g., water, buffers of different pH, or organic solvents) in a sealed container.
- **Equilibration:** The container is agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.22 μm) to remove any undissolved solid particles.
- **Quantification:** The concentration of Spironolactone in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at a specific wavelength (e.g., 238 nm).[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Replicates:** The experiment is performed in triplicate to ensure the reproducibility of the results.

LogP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

The lipophilicity (LogP) of Spironolactone can be determined indirectly using RP-HPLC. This method correlates the retention time of the compound with its partitioning behavior.

- **System Preparation:** An HPLC system equipped with a C18 column is used.[\[12\]](#) The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer solution.[\[9\]](#)[\[12\]](#)
- **Standard Preparation:** A standard solution of Spironolactone is prepared in the mobile phase.
- **Chromatographic Conditions:** The analysis is performed under isocratic conditions with a constant mobile phase composition. The flow rate is typically set to 1.0 mL/min, and detection is carried out using a UV detector at the wavelength of maximum absorbance for Spironolactone (around 240 nm).[\[9\]](#)

- **Data Analysis:** The retention time of Spironolactone is measured. The capacity factor (k) is calculated, and the logarithm of the capacity factor (log k) is determined. The logP value is then extrapolated from a calibration curve generated using a series of standard compounds with known logP values.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is employed to determine the melting point and to study the solid-state properties of Spironolactone, such as polymorphism.

- **Sample Preparation:** A small, accurately weighed sample of Spironolactone (typically 2-10 mg) is placed in an aluminum pan, which is then hermetically sealed.[\[13\]](#)
- **Instrument Setup:** The DSC instrument is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.[\[13\]](#)
- **Measurement:** The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[\[1\]](#)
- **Data Analysis:** The heat flow to the sample is monitored as a function of temperature. The melting point is determined from the peak of the endothermic event on the resulting thermogram.[\[7\]](#)[\[8\]](#)[\[14\]](#)

Spectroscopic Analysis (Fourier-Transform Infrared Spectroscopy - FTIR)

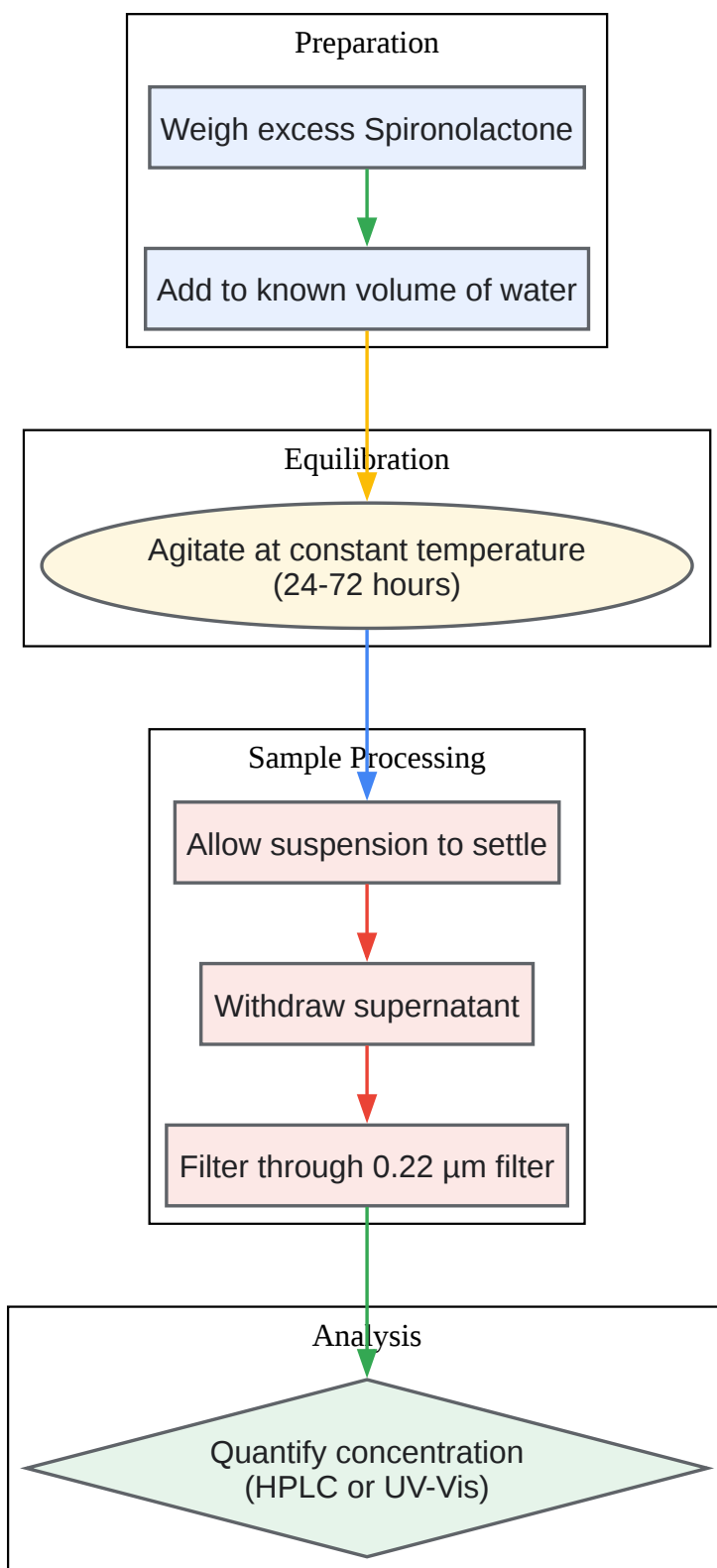
FTIR spectroscopy is used to identify the functional groups present in the Spironolactone molecule and to confirm its identity.

- **Sample Preparation:** A small amount of Spironolactone is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Measurement:** The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm^{-1}).[\[4\]](#)

- **Data Analysis:** The resulting spectrum, which shows absorbance or transmittance as a function of wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the functional groups of Spironolactone.

Visualizations

The following diagram illustrates a typical experimental workflow for determining the aqueous solubility of Spironolactone.



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Caption: Experimental workflow for determining the aqueous solubility of Spironolactone.

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